molecular formula C13H20N2O2 B1456041 3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate CAS No. 948051-93-2

3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate

Cat. No.: B1456041
CAS No.: 948051-93-2
M. Wt: 236.31 g/mol
InChI Key: DKTHTUMLVSBQTJ-UHFFFAOYSA-N
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Description

3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate is a chemical compound with the molecular formula C13H20N2O2 and a molecular weight of 236.31 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

It is suggested that it may have applications in the inhibition of pseudocholinesterase , a type of enzyme that plays a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter.

Mode of Action

Based on its potential role in pseudocholinesterase inhibition , it can be inferred that it might interact with this enzyme, preventing it from breaking down acetylcholine, thereby increasing the concentration of this neurotransmitter.

Biochemical Pathways

Given its potential role in pseudocholinesterase inhibition , it can be inferred that it might affect the cholinergic pathway, which involves the synthesis, release, and degradation of acetylcholine.

Result of Action

Based on its potential role in pseudocholinesterase inhibition , it can be inferred that it might lead to an increase in the concentration of acetylcholine, which could affect nerve signal transmission.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate involves the esterification of optically active (S)-3-(1-dimethylamino ethyl) phenol with ethyl methylamino formyl chloride . The reaction is typically carried out under controlled conditions to ensure high optical purity of the product.

Industrial Production Methods

In industrial settings, the compound is produced through a series of chemical reactions involving the use of specific reagents and catalysts. The process is optimized to achieve high yield and purity, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

[3-[1-(methylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-5-15(4)13(16)17-12-8-6-7-11(9-12)10(2)14-3/h6-10,14H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKTHTUMLVSBQTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10745410
Record name 3-[1-(Methylamino)ethyl]phenyl ethyl(methyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948051-93-2
Record name 3-[1-(Methylamino)ethyl]phenyl ethyl(methyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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